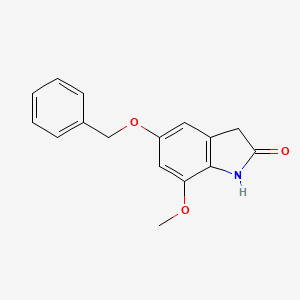![molecular formula C10H12BrN5 B11759257 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine](/img/structure/B11759257.png)
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a pyridine ring, a triazole ring, and a methanamine group, making it a versatile molecule for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. The key steps include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Triazole Formation: Cyclization to form the triazole ring.
Methanamine Introduction: Attachment of the methanamine group to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: Conversion of the methanamine group to an aldehyde or carboxylic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and antifungal properties, as well as its potential as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts for biodiesel production.
Mecanismo De Acción
The mechanism of action of 1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to act as biased agonists of serotonin 5-HT1A receptors, exhibiting significant antidepressant-like activity . The compound’s structure allows it to bind to these receptors and modulate their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Bromo-6-methylpyridin-2-yl)morpholine: Similar structure with a morpholine ring instead of a triazole ring.
1-(4-bromo-6-methylpyridin-2-yl)methanamine dihydrobromide: Similar structure with a dihydrobromide salt form.
7-bromo-5-(6-methylpyridin-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one: Contains a benzodiazepine ring system.
Uniqueness
1-[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanamine is unique due to its combination of a pyridine ring, a triazole ring, and a methanamine group
Propiedades
Fórmula molecular |
C10H12BrN5 |
|---|---|
Peso molecular |
282.14 g/mol |
Nombre IUPAC |
[5-(5-bromo-6-methylpyridin-2-yl)-3-methyltriazol-4-yl]methanamine |
InChI |
InChI=1S/C10H12BrN5/c1-6-7(11)3-4-8(13-6)10-9(5-12)16(2)15-14-10/h3-4H,5,12H2,1-2H3 |
Clave InChI |
HXCIFZGHAHLRHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxa-2-azaspiro[3.6]decane](/img/structure/B11759177.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
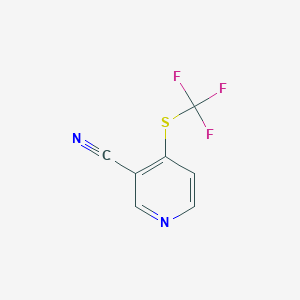
![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
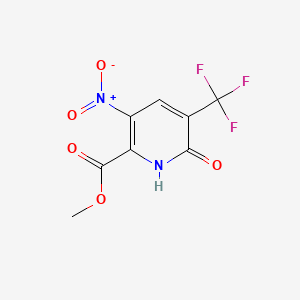
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
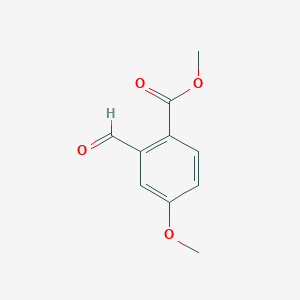

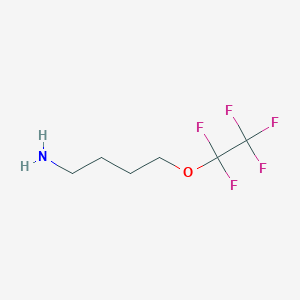
![1-Methyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759242.png)
![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)
